molecular formula C18H28N2O B5150295 N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide

N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide

Cat. No.: B5150295
M. Wt: 288.4 g/mol
InChI Key: KDSIZDBKLDINCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide is a chemical compound with the molecular formula C16H24N2O. It is a piperidine derivative that has been studied for various applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a diethylamino group and a 2-methylphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the condensation of N,N-diethylpiperidine-3-carboxamide with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactions might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group or the 2-methylphenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes required for microbial growth .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethylpiperidine-3-carboxamide: Lacks the 2-methylphenylmethyl group, which may result in different chemical and biological properties.

    N,N-dimethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide: Similar structure but with dimethylamino group instead of diethylamino group, potentially affecting its reactivity and interactions.

    N,N-diethyl-1-[(2-chlorophenyl)methyl]piperidine-3-carboxamide: Contains a 2-chlorophenylmethyl group instead of 2-methylphenylmethyl group, which may influence its chemical behavior and biological activity.

Uniqueness

N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the 2-methylphenylmethyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications .

Properties

IUPAC Name

N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-20(5-2)18(21)17-11-8-12-19(14-17)13-16-10-7-6-9-15(16)3/h6-7,9-10,17H,4-5,8,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSIZDBKLDINCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.